METHYL 4-METHYL-3-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE
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Overview
Description
METHYL 4-METHYL-3-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE is a complex organic compound with a unique structure that combines a quinoline moiety with a furan ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-METHYL-3-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Moiety: This can be achieved through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-METHYL-3-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a diketone.
Reduction: The quinoline moiety can be reduced to form a tetrahydroquinoline derivative.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diketone derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
METHYL 4-METHYL-3-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving quinoline and furan derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 4-METHYL-3-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The furan ring may interact with enzymes, inhibiting their activity. These interactions can lead to various biological effects, including cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3-methylbenzoate: Similar structure but lacks the quinoline and furan rings.
Methyl 4-methyl-3-quinolylbenzoate: Similar but lacks the furan ring.
Methyl 4-methyl-3-furylbenzoate: Similar but lacks the quinoline ring.
Uniqueness
METHYL 4-METHYL-3-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE is unique due to the combination of the quinoline and furan rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H20N2O4 |
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Molecular Weight |
400.4g/mol |
IUPAC Name |
methyl 4-methyl-3-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C24H20N2O4/c1-14-8-10-16(24(28)29-3)12-20(14)26-23(27)18-13-21(22-11-9-15(2)30-22)25-19-7-5-4-6-17(18)19/h4-13H,1-3H3,(H,26,27) |
InChI Key |
NCGPUTHOXFQQHV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C |
Origin of Product |
United States |
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